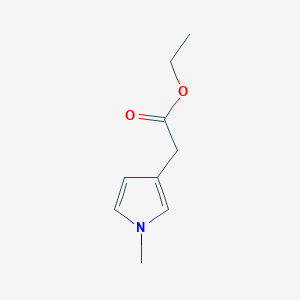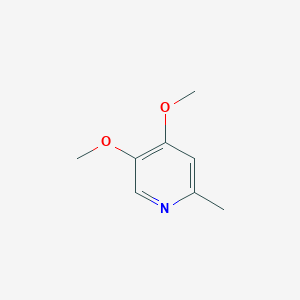
9h-Carbazole-1-carboxylic acid
Descripción general
Descripción
9h-Carbazole-1-carboxylic acid is a chemical compound with the molecular formula C13H9NO2 . It has an average mass of 211.216 Da and a monoisotopic mass of 211.063324 Da .
Synthesis Analysis
Carbazole derivatives, including this compound, have been synthesized through various methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . In this process, phenylhydrazine is condensed with cyclohexanone to form the corresponding imine. The second step involves a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to tetrahydrocarbazole .Molecular Structure Analysis
The molecular structure of this compound consists of a tricyclic structure, with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Carbazole-based compounds, including this compound, have been known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H9NO2, an average mass of 211.216 Da, and a monoisotopic mass of 211.063324 Da .Aplicaciones Científicas De Investigación
Biological and Pharmacological Applications
- Biodegradation and Derivatives Production : 9H-Carbazole and its derivatives have versatile pharmacological applications. Bacteria capable of utilizing biphenyl have been shown to produce hydroxylated 9H-carbazole metabolites, indicating potential for biotechnological applications in creating novel derivatives of 9H-carbazole (Waldau et al., 2009).
- Medicinal Chemistry and Natural Products : 9H-Carbazole has attracted interest due to a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, upon structural modifications (Tsutsumi et al., 2016).
Chemical Synthesis and Material Science
- Synthesis of Organic Building Blocks : 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid, derived from 9H-carbazole, are versatile organic building blocks with potential applications in material science, medicinal, and supramolecular chemistry (Weseliński et al., 2014).
Antimicrobial Research
- Development of Antimicrobial Agents : Derivatives of 9H-carbazole have been explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Salih et al., 2016).
Semiconductor and Optical Materials
- Semiconductor Device Characteristics : Carbazole compounds, including those derived from 9H-carbazole, are important in semiconducting materials. Their structural and thermal properties make them suitable for applications in semiconductor devices (Gorgun & Caglar, 2018).
Cancer Research
- Antitumor and Anticancer Activities : Various derivatives of 9H-carbazole have shown significant cytotoxicity against cancer cell lines, indicating their potential in cancer research and therapy (Caruso et al., 2012).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Carbazole derivatives have been investigated as anticorrosion agents for mild steel, demonstrating effective suppression of corrosion in both acidic and biological environments (Nwankwo et al., 2018).
Neurodegenerative Disease Research
- Potential Treatments for Brain Disorders : Schiff bases derived from carbazole have been studied for their applicability in treating neurodegenerative diseases, such as Alzheimer’s, indicating potential for neuropsychiatric drug development (Avram et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
9H-carbazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFGQADZVYGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286032 | |
| Record name | 9h-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-19-9 | |
| Record name | Carbazole-1-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9h-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B3355591.png)




